molecular formula C15H20N2O2 B1396985 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1353878-21-3

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B1396985
CAS RN: 1353878-21-3
M. Wt: 260.33 g/mol
InChI Key: STAAIWVSWVKDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as 3,4-dimethylphenyldiazaspirodecan-2-one, is an organic compound that is used in the synthesis of various compounds and drugs. It is a versatile building block for the synthesis of complex molecules due to its unique structure. This compound has been studied extensively in the past few decades and has been found to have several interesting properties.5]decan-2-one.

Scientific Research Applications

Agriculture: Insecticide Efficacy

This compound is a metabolite of Spirotetramat, a member of cyclic ketoenoles, known for its role as an inhibitor of acetyl-CoA carboxylase. It’s particularly effective against a wide spectrum of sucking insects, making it valuable in agricultural applications where pest control is crucial .

Analytical Chemistry: Standard Calibration

In analytical chemistry, this compound serves as an analytical standard. It’s used in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for calibration purposes, ensuring accurate measurement of chemical concentrations in various samples .

Environmental Science: Pollution Indicator

Due to its specific chemical signature, this compound can be used as an indicator of environmental pollution. Its presence and concentration in environmental samples can reflect the level of pesticide usage and potential ecological impact .

Biochemistry: Enzyme Inhibition Study

The compound’s ability to inhibit acetyl-CoA carboxylase can be harnessed in biochemistry to study the enzyme’s role in metabolic pathways. This can lead to a better understanding of diseases related to metabolism and the development of targeted therapies .

Material Science: Synthesis of Polymers

In material science, the compound’s structural features can be utilized in the synthesis of novel polymers. Its spirocyclic and diaza components may contribute to creating materials with unique mechanical and chemical properties .

Pharmaceutical Research: Drug Metabolite Analysis

As a metabolite of Spirotetramat, this compound is significant in pharmaceutical research. It can be used to study the metabolic pathways of drugs, helping to predict and analyze the pharmacokinetics and potential side effects of new medications .

Toxicology: Safety and Risk Assessment

In toxicology, the compound is important for assessing the safety and risks associated with pesticide exposure. Its study can provide insights into the toxic effects on humans and wildlife, contributing to the establishment of safety regulations .

Food Industry: Residue Monitoring

Lastly, in the food industry, monitoring the residue levels of this compound in crops is essential. It ensures that the food supply is free from harmful levels of pesticides, maintaining food safety standards for consumers .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAIWVSWVKDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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